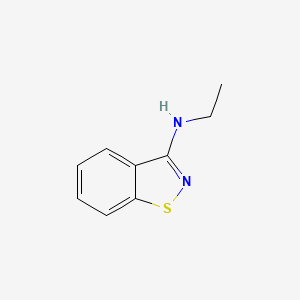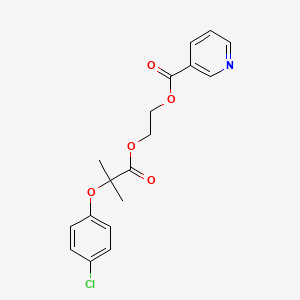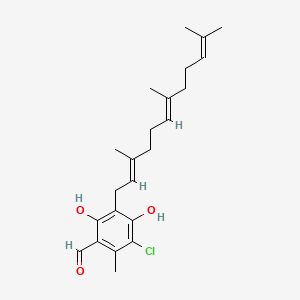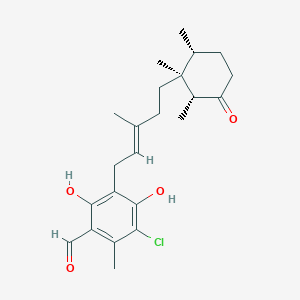
Euphorbadienol
概要
説明
Euphorbadienol is a natural, plant-derived organic compound belonging to the tigliane family of diterpenes. It is primarily found in plants of the Euphorbiaceae family. This compound is known for its significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .
科学的研究の応用
Euphorbadienol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound derivatives are investigated for their potential as anticancer agents and their ability to modulate immune responses.
Industry: This compound is used in the development of pharmaceuticals and as a tool in biochemical research.
作用機序
Target of Action
Euphorbadienol, also known as alpha-Euphorbol, is a triterpenic compound isolated from the latex of Euphorbia resinifera . The primary targets of this compound are Trypanosoma and Leishmania . These are parasitic protozoans that cause diseases such as African sleeping sickness and Leishmaniasis, respectively .
Mode of Action
It is known that the derivatives of this compound can be used as elicitors of disease resistance . This suggests that the compound may interact with its targets in a way that triggers the host’s immune response, leading to enhanced resistance against the parasites .
Biochemical Pathways
Given its antileishmanial and antitrypanosomal activity, it is likely that this compound interferes with essential biochemical pathways in these parasites, leading to their death or inhibition .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of Trypanosoma and Leishmania parasites . This leads to a reduction in the severity of the diseases caused by these parasites .
準備方法
Synthetic Routes and Reaction Conditions
Euphorbadienol can be synthesized through various chemical reactions involving diterpenes. The synthetic routes typically involve the cyclization of geranylgeranyl diphosphate, followed by a series of oxidation and reduction reactions to form the tigliane skeleton. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of euphorbol involves the extraction of the compound from natural sources, such as the seeds of Croton tiglium. The extraction process includes solvent extraction, followed by purification using techniques like chromatography. The purified euphorbol is then subjected to further chemical modifications to enhance its biological activity .
化学反応の分析
Types of Reactions
Euphorbadienol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert euphorbol into its corresponding alcohols.
Substitution: Substitution reactions, such as halogenation, can introduce halogen atoms into the euphorbol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, and halogenated euphorbol compounds .
類似化合物との比較
Euphorbadienol is similar to other diterpenes, such as phorbol and tigliane derivatives. it is unique in its specific structure and biological activity. Similar compounds include:
Phorbol: Another diterpene with tumor-promoting activity.
Tigliane Derivatives: Compounds with similar chemical structures but varying biological activities.
Lanostane Triterpenoids: Compounds with similar triterpene skeletons but different functional groups and activities.
This compound stands out due to its potent activation of protein kinase C and its diverse range of biological effects, making it a valuable compound for scientific research and pharmaceutical development.
特性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-CKCUNPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-14-3 | |
| Record name | Euphorbadienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















